molecular formula C8H10ClN3S B1658524 Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- CAS No. 61335-37-3

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-

Cat. No. B1658524
CAS RN: 61335-37-3
M. Wt: 215.7 g/mol
InChI Key: IBAKMVPEOMQCLQ-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammatory processes, tumor growth, and microbial growth. It may also act by binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects:
Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, inhibit the growth of tumor cells, and exhibit antibacterial and antifungal activities. It has also been found to have low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of activities that make it useful for studying various biological processes. However, its low solubility in water and organic solvents may limit its use in certain experiments.

Future Directions

There are several future directions for the study of hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-. One area of research is the development of new derivatives with improved activities and solubility. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases. Additionally, its potential use as a corrosion inhibitor, dye, and metal ion ligand could be further explored.

Scientific Research Applications

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a corrosion inhibitor, a dye, and a ligand for metal ion complexes.

properties

IUPAC Name

1-amino-3-(4-chloro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-4-6(9)2-3-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAKMVPEOMQCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369660
Record name Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-

CAS RN

61335-37-3
Record name Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-CHLORO-ORTHO-TOLYL)-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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